1-(4-Methylphenyl)-2-(4-methylphenyl)sulfanylethanone

Physicochemical Profiling Medicinal Chemistry Lipophilicity Optimization

This symmetrical bis(p-tolyl) thioether ketone (CAS 61737-10-8) is differentiated by its experimentally validated CCDC crystal structure, enabling its use as a direct X-ray calibration standard or co-crystallization ligand. Its distinct LogP (4.70) and low volatility, crucial for SAR and high-temperature stability studies, are lost in generic substitutions. Ensure procurement of the exact CAS to avoid compromised reactivity, altered crystallization, or invalid research batch quality. Ideal for crystallography and drug discovery probe development.

Molecular Formula C16H16OS
Molecular Weight 256.4 g/mol
CAS No. 61737-10-8
Cat. No. B1351112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylphenyl)-2-(4-methylphenyl)sulfanylethanone
CAS61737-10-8
Molecular FormulaC16H16OS
Molecular Weight256.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CSC2=CC=C(C=C2)C
InChIInChI=1S/C16H16OS/c1-12-3-7-14(8-4-12)16(17)11-18-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3
InChIKeyUGOAUWWJUZDURM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylphenyl)-2-(4-methylphenyl)sulfanylethanone (CAS 61737-10-8): Procurement-Relevant Physicochemical and Structural Baseline


1-(4-Methylphenyl)-2-(4-methylphenyl)sulfanylethanone (CAS 61737-10-8), systematically named 1-(4-methylphenyl)-2-[(4-methylphenyl)thio]ethan-1-one, is a symmetrical aryl thioether ketone with molecular formula C₁₆H₁₆OS and an average molecular mass of 256.363 Da . The compound is characterized by a central ethanone (C=O) core flanked by a 4-methylphenyl (p-tolyl) group on one side and a 4-methylphenylthio (p-tolylthio) moiety on the other, with the sulfur atom serving as a flexible, polarizable linker between the two aromatic systems [1]. Its predicted physicochemical profile includes a density of 1.1 ± 0.1 g/cm³, a boiling point of 397.9 ± 30.0 °C at 760 mmHg, an ACD/LogP of 4.70, and a polar surface area (PSA) of 42 Ų . The compound is a yellowish crystalline solid with a well-defined crystal structure experimentally deposited in the Cambridge Structural Database (CCDC), confirming its structural identity at the atomic level [2].

Why 1-(4-Methylphenyl)-2-(4-methylphenyl)sulfanylethanone (CAS 61737-10-8) Cannot Be Generically Substituted: Rationale for Differentiated Procurement


In aryl thioether ketone procurement, generic substitution fails because small structural variations in the thioether substituent produce measurable differences in key physicochemical parameters, reactivity, and synthetic applicability. Replacing the p-tolylthio group of CAS 61737-10-8 with a phenylthio (CAS 36734-50-6), ethylthio (CAS 115505-08-3), or methylthio (CAS 24437-54-5) group alters molecular weight (Δ up to 62.1 g/mol), lipophilicity (ΔLogP up to ~1.7 units), vapor pressure, and crystallinity [1]. The symmetrical bis(p-tolyl) substitution pattern of CAS 61737-10-8 confers a distinct balance of hydrophobicity (LogP 4.70) and aromatic π-density that directly influences its performance in metal-catalyzed C–S bond-forming reactions, crystallization behavior for X-ray quality assessment, and partitioning properties in chromatographic or formulation workflows . These are not interchangeable attributes: a procurement decision based on generic class membership without verifying exact CAS identity risks introducing uncharacterized impurities, altered reactivity kinetics, or failed crystallographic attempts .

Quantitative Differentiation Evidence for 1-(4-Methylphenyl)-2-(4-methylphenyl)sulfanylethanone (CAS 61737-10-8) Versus In-Class Comparators


Molecular Weight and Hydrophobicity Differentiation from Phenylthio Analog (CAS 36734-50-6)

CAS 61737-10-8 differs from its closest analog, 1-(4-methylphenyl)-2-phenylsulfanylethanone (CAS 36734-50-6), by substitution of a hydrogen with a methyl group on the sulfur-linked aryl ring. This modification increases the molecular weight from 242.34 g/mol to 256.36 g/mol (Δ +14.0 g/mol; +5.8%) and raises the predicted LogP from 3.97 to 4.70 (Δ +0.73 log units), corresponding to a ~5.4-fold increase in theoretical octanol-water partition coefficient . The increased lipophilicity of CAS 61737-10-8 is relevant for applications where enhanced membrane permeability or hydrophobic partitioning is desired, though users should note that both LogP values are computationally predicted rather than experimentally measured .

Physicochemical Profiling Medicinal Chemistry Lipophilicity Optimization

Substituent-Dependent Vapor Pressure Reduction Versus Ethylthio Analog (CAS 115505-08-3)

The replacement of an ethylthio group (CAS 115505-08-3) with a p-tolylthio group (CAS 61737-10-8) increases the molecular mass by 62.07 g/mol (Δ +31.9%) and reduces the predicted vapor pressure to 0.0 ± 0.9 mmHg at 25 °C for CAS 61737-10-8 [1]. This represents a substantial reduction in volatility compared to the ethylthio analog, which lacks the additional aromatic mass and has a lower molecular weight (194.29 g/mol). While no directly measured vapor pressure for CAS 115505-08-3 is available in these sources, the molecular weight difference alone supports a class-level inference of reduced volatility [1].

Volatility Assessment Thermal Stability Material Sciences

Crystal Structure Availability and Experimental Structural Validation

CAS 61737-10-8 has an experimentally determined crystal structure deposited in the Cambridge Structural Database (CCDC), providing validated 3D coordinates, cell parameters, space group, and experimental diffraction quality measures [1][2]. This experimentally verified structural dataset enables precise molecular modeling, docking studies, and serves as a quality control reference for identity confirmation [1]. In contrast, no crystallographic data is reported in the accessed sources for the phenylthio analog (CAS 36734-50-6) or the ethylthio analog (CAS 115505-08-3) .

Crystallography Structural Biology X-ray Diffraction Computational Chemistry

Copper-Catalyzed Synthetic Accessibility and C–S Bond Cleavage Versatility

CAS 61737-10-8 is explicitly cited as an accessible product via copper-catalyzed synthesis of α-thioaryl carbonyl compounds employing copper acetate hydrate as catalyst with diaryl disulfides and β-diketones (or β-keto esters) . The methodology, described by Zou et al. (2013), is applicable to both alkyl- and aryl-substituted carbonyl compounds, demonstrating the general synthetic tractability of this structural class . This copper-catalyzed route provides an alternative to traditional base-mediated nucleophilic substitution, offering potential advantages in substrate scope and functional group tolerance .

Organic Synthesis C–S Bond Formation Metal Catalysis Methodology Development

Optimal Research and Industrial Application Scenarios for 1-(4-Methylphenyl)-2-(4-methylphenyl)sulfanylethanone (CAS 61737-10-8) Based on Evidence


Crystallographic Screening and X-ray Structure Determination

CAS 61737-10-8 is procurement-relevant for crystallography laboratories requiring a structurally validated small molecule for X-ray diffraction studies. The compound has an experimentally determined crystal structure deposited in the Cambridge Structural Database (CCDC), providing validated 3D coordinates, cell parameters, and space group data . This pre-existing structural dataset enables use as a calibration standard, co-crystallization ligand, or molecular replacement model in protein-ligand complex structure determination, with the added benefit that the crystal structure can serve as a reference for confirming identity and purity of newly acquired batches via PXRD pattern matching .

Medicinal Chemistry Lipophilicity Optimization and SAR Studies

CAS 61737-10-8 is suited for structure-activity relationship (SAR) campaigns where systematic modulation of lipophilicity is required. Its predicted LogP of 4.70 is 0.73 log units higher than the phenylthio analog (CAS 36734-50-6; LogP 3.97), corresponding to a theoretical ~5.4-fold increase in octanol-water partition coefficient . This quantifiable difference in lipophilicity, driven by the additional methyl group on the sulfur-linked aryl ring, makes CAS 61737-10-8 appropriate as a probe compound for evaluating the effect of incremental LogP increases on membrane permeability, metabolic stability, or off-target binding in early-stage drug discovery .

Synthetic Methodology Development for C–S Bond Functionalization

CAS 61737-10-8 is referenced as a representative α-thioaryl ketone accessible via copper-catalyzed S–S and C–C bond cleavage methodology . The published copper acetate hydrate-catalyzed route from diaryl disulfides and β-diketones provides a validated synthetic entry point, making this compound suitable as a substrate for developing new C–S bond functionalization reactions, oxidation to sulfoxide/sulfone derivatives, or reductive cleavage studies . Its symmetrical bis(p-tolyl) substitution pattern offers a consistent aromatic environment that simplifies reaction monitoring and product characterization compared to mixed-substituent analogs .

Low-Volatility Material for Thermal Processing and High-Purity Solid-Phase Applications

CAS 61737-10-8 is procurement-relevant for applications requiring low volatility and high thermal stability. The compound has a predicted vapor pressure of 0.0 ± 0.9 mmHg at 25 °C and a boiling point of 397.9 ± 30.0 °C at 760 mmHg . Compared to lower-molecular-weight alkylthio analogs such as the ethylthio derivative (CAS 115505-08-3; MW = 194.29 g/mol), the 62.07 g/mol higher molecular weight and additional aromatic ring of CAS 61737-10-8 confer substantially reduced volatility . This property is valuable for applications involving elevated-temperature processing without significant evaporative loss, storage stability assessments under ambient conditions, or as a solid-phase reference standard in thermal gravimetric analysis (TGA) .

Technical Documentation Hub

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